11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one 11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC21435248
InChI: InChI=1S/C22H14BrNOS/c23-14-11-9-13(10-12-14)22-19-20(15-5-1-2-6-16(15)21(19)25)24-17-7-3-4-8-18(17)26-22/h1-12,22,24H
SMILES: C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Br
Molecular Formula: C22H14BrNOS
Molecular Weight: 420.3 g/mol

11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

CAS No.:

Cat. No.: VC21435248

Molecular Formula: C22H14BrNOS

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one -

Specification

Molecular Formula C22H14BrNOS
Molecular Weight 420.3 g/mol
IUPAC Name 11-(4-bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Standard InChI InChI=1S/C22H14BrNOS/c23-14-11-9-13(10-12-14)22-19-20(15-5-1-2-6-16(15)21(19)25)24-17-7-3-4-8-18(17)26-22/h1-12,22,24H
Standard InChI Key KYZUNOKYFLERCQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Br
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Br

Introduction

"11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c] benzothiazepin-12-one" is a complex heterocyclic compound belonging to the benzothiazepine family. These compounds are recognized for their diverse pharmacological properties, including potential applications in medicinal chemistry. The structural framework of this compound integrates an indeno-benzothiazepine core with a bromophenyl substituent, offering a unique platform for chemical reactivity and biological activity.

Structural Features

The compound's molecular structure features:

  • Indeno-benzothiazepine Core: A fused tricyclic system combining an indene moiety with a benzothiazepine ring.

  • Bromophenyl Substituent: Positioned at the 11th carbon atom, the 4-bromophenyl group contributes to the compound's electronic and steric properties.

  • Keto Group: Located at the 12th position, enhancing its potential for hydrogen bonding and reactivity.

Table 1: Key Structural Information

FeatureDescription
Molecular FormulaC20H14BrNOS
Molecular Weight~396.3 g/mol
Functional GroupsBromophenyl, Ketone, Benzothiazepine
Physical StateTypically crystalline solid

Synthesis

The synthesis of "11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c] benzothiazepin-12-one" typically involves multi-step reactions starting from readily available precursors. A general route includes:

  • Cyclization: Formation of the benzothiazepine core through condensation reactions involving thioamides or related intermediates.

  • Functionalization: Introduction of the bromophenyl group via electrophilic aromatic substitution or coupling reactions.

  • Final Cyclization: Closing the indeno-benzothiazepine framework under controlled conditions.

Characterization

The compound is characterized using advanced analytical techniques:

  • NMR Spectroscopy: Provides detailed insights into hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as ketones and aromatic rings.

  • X-ray Crystallography: Determines the precise three-dimensional structure.

Table 2: Spectroscopic Data

TechniqueKey Observations
NMR (¹H and ¹³C)Signals corresponding to aromatic protons and carbons; keto group resonance.
IR (cm⁻¹)Strong absorption at ~1700 cm⁻¹ (C=O stretch).
MSMolecular ion peak at ~396 m/z.

Potential Applications

Compounds like "11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c] benzothiazepin-12-one" are studied for various applications:

  • Pharmacological Activity: Benzothiazepines are known for cardiovascular effects (e.g., calcium channel blockers), anti-inflammatory properties, and potential anticancer activity.

  • Material Science: The unique electronic properties of brominated heterocycles may find applications in organic electronics.

Research Findings

While specific data on this compound's biological activity may be limited, related benzothiazepines have shown:

  • Cytotoxic effects against cancer cell lines.

  • Anxiolytic and analgesic properties in preclinical studies.

  • Utility as intermediates in synthesizing more complex bioactive molecules.

Table 3: Comparative Biological Activity of Related Compounds

CompoundActivityReference Model
Benzothiazepine DerivativesCytotoxicityMCF-7 (Breast Cancer Cells)
Brominated HeterocyclesAnti-inflammatoryCOX Enzyme Inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator